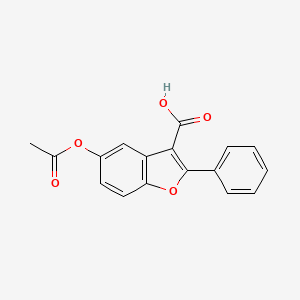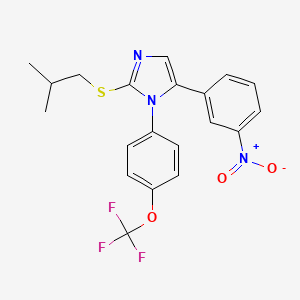![molecular formula C16H17N5O B3003875 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole CAS No. 2199211-50-0](/img/structure/B3003875.png)
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole is a complex organic compound that features both an indole and a triazole moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . The triazole ring, on the other hand, is a versatile pharmacophore that is stable under various conditions and can form hydrogen bonds, enhancing the compound’s interaction with biological targets .
Wirkmechanismus
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . Furthermore, the carbonyl group in the compound’s structure has the ability to form hydrogen bonds , which could facilitate its interaction with its targets.
Biochemical Pathways
It is known that triazole compounds can show versatile biological activities , suggesting that they could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the presence of 1,2,4-triazole moiety can influence the polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Action Environment
It is known that the electron-donating properties of substituents or the presence of several electron-donating groups at the same time can influence the yields of triazole compounds , suggesting that environmental factors could potentially influence the action of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole typically involves multiple steps. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which is used to form the triazole ring. This reaction involves the use of organic azides and alkynes under copper-catalyzed conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the indole moiety is often synthesized via Fischer indole synthesis .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazoles.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer and antiviral properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Known for its antitubercular activity.
1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Exhibits antiviral properties.
Uniqueness
What sets 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole apart is its unique combination of an indole and a triazole ring, which provides a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific research applications .
Eigenschaften
IUPAC Name |
1H-indol-3-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(14-11-17-15-4-2-1-3-13(14)15)20-9-5-12(6-10-20)21-18-7-8-19-21/h1-4,7-8,11-12,17H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOPULXCUFXXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone](/img/structure/B3003797.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)
![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)

![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003813.png)
